7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidines, which are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Also, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
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Scientific Field: Organic Chemistry
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Scientific Field: Organic Electronics
- Thieno[3,2-b]thiophene derivatives have been used in the fabrication of organic light-emitting diodes (OLEDs) .
- These materials exhibit strong intramolecular charge-transfer behaviors and have been used to produce OLEDs with low turn-on voltages .
- The OLEDs displayed emission colors from blue to green and yellowish green .
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Scientific Field: Solar Energy
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Scientific Field: Organic Light-Emitting Diodes (OLEDs)
- Solution-processable donor–π–acceptor type thieno[3,2-b]thiophene derivatives have been used in the fabrication of OLEDs .
- These materials exhibit strong intramolecular charge-transfer behaviors and have been used to produce OLEDs with low turn-on voltages .
- The OLEDs displayed emission colors from blue to green and yellowish green .
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Scientific Field: Solar Energy
properties
IUPAC Name |
7-(3-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSZYWKIKGDOKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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